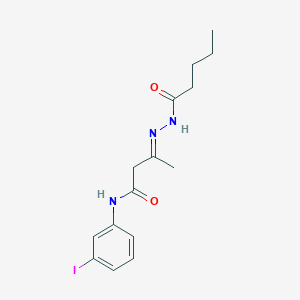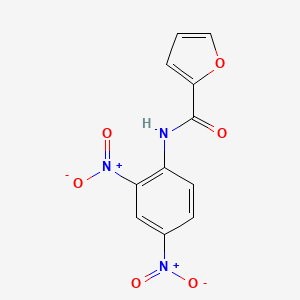
(3E)-N-(3-iodophenyl)-3-(2-pentanoylhydrazinylidene)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-(3-IODOPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an iodophenyl group and a pentanamidoimino group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(3-IODOPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE typically involves the following steps:
Formation of the Iodophenyl Intermediate: The iodophenyl group can be introduced through an iodination reaction of a suitable phenyl precursor using iodine and an oxidizing agent such as hydrogen peroxide.
Formation of the Pentanamidoimino Intermediate: The pentanamidoimino group can be synthesized by reacting pentanamide with an appropriate amine under dehydrating conditions.
Coupling Reaction: The iodophenyl and pentanamidoimino intermediates are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of (3E)-N-(3-IODOPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(3-IODOPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenol or aniline derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Pharmaceutical Research: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (3E)-N-(3-IODOPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(3E)-N-(3-BROMOPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE: Similar structure with a bromine atom instead of iodine.
(3E)-N-(3-CHLOROPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE: Similar structure with a chlorine atom instead of iodine.
Uniqueness
Iodine Substitution: The presence of the iodine atom in (3E)-N-(3-IODOPHENYL)-3-(PENTANAMIDOIMINO)BUTANAMIDE can impart unique properties such as increased molecular weight and potential for radioiodination, which can be useful in imaging studies.
Reactivity: The iodine atom can participate in specific chemical reactions that are not possible with bromine or chlorine analogs.
Properties
Molecular Formula |
C15H20IN3O2 |
|---|---|
Molecular Weight |
401.24 g/mol |
IUPAC Name |
N-[(E)-[4-(3-iodoanilino)-4-oxobutan-2-ylidene]amino]pentanamide |
InChI |
InChI=1S/C15H20IN3O2/c1-3-4-8-14(20)19-18-11(2)9-15(21)17-13-7-5-6-12(16)10-13/h5-7,10H,3-4,8-9H2,1-2H3,(H,17,21)(H,19,20)/b18-11+ |
InChI Key |
CXCXFKXYBQFJFH-WOJGMQOQSA-N |
Isomeric SMILES |
CCCCC(=O)N/N=C(\C)/CC(=O)NC1=CC(=CC=C1)I |
Canonical SMILES |
CCCCC(=O)NN=C(C)CC(=O)NC1=CC(=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B15016233.png)
![N-({N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15016234.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15016241.png)

![(10-oxo-9,10-dihydroanthracene-9,9-diyl)dibenzene-4,1-diyl bis[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]](/img/structure/B15016257.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B15016264.png)
![N'-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15016265.png)
![Benzamide, 3,4-dimethoxy-N-[2-(2,4-dihydroxybenzylidenhydrazino)-2-oxoethyl]-](/img/structure/B15016275.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B15016276.png)
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B15016279.png)
![N-[(1Z)-3-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15016281.png)
![N,N'-bis[(E)-(4-bromophenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B15016282.png)
![N-({N'-[(1E)-1-(4-Methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15016287.png)
![4-bromo-2-iodo-6-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15016296.png)
